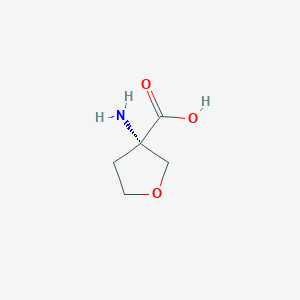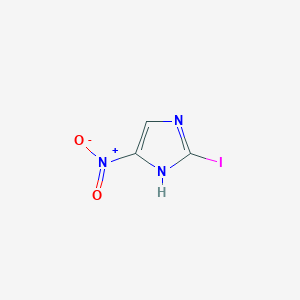![molecular formula C13H17F3N2 B3059913 1-[2-(Trifluoromethyl)phenethyl]piperazine CAS No. 141929-43-3](/img/structure/B3059913.png)
1-[2-(Trifluoromethyl)phenethyl]piperazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-[2-(Trifluoromethyl)phenethyl]piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . The trifluoromethyl group is attached to the phenethyl group, which is connected to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 297.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
TFMPP has been widely used in scientific research to investigate its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and anti-inflammatory properties. TFMPP has also been used in studies to investigate its potential as a treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonergic system in the brain, specifically the 5-HT2A and 5-HT2C receptors. TFMPP is a partial agonist of these receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. TFMPP has also been shown to decrease levels of the stress hormone cortisol, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. TFMPP also has a well-defined mechanism of action, which makes it useful for investigating the serotonergic system in the brain. However, TFMPP also has some limitations for lab experiments. Its psychoactive effects may interfere with certain types of research, and its use in animal studies may raise ethical concerns.
Orientations Futures
There are several future directions for research on TFMPP. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a therapeutic agent for anxiety and depression. Further research is also needed to fully understand the mechanism of action of TFMPP and its effects on the serotonergic system in the brain. Additionally, research is needed to investigate the long-term effects of TFMPP use and its potential for abuse.
Propriétés
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-4-2-1-3-11(12)5-8-18-9-6-17-7-10-18/h1-4,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDBRNHOQMVKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388569 | |
| Record name | 1-[2-(trifluoromethyl)phenethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
141929-43-3 | |
| Record name | 1-[2-(trifluoromethyl)phenethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B3059834.png)

![2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B3059837.png)
![3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B3059838.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide](/img/structure/B3059839.png)
![4-{[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]methyl}benzoic acid](/img/structure/B3059840.png)



![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B3059846.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3059850.png)
![Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3059851.png)